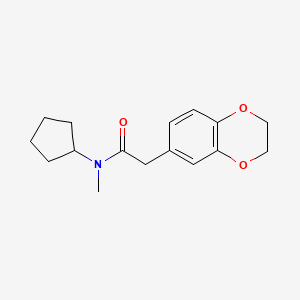![molecular formula C16H20N2O2 B7504389 3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7504389.png)
3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, also known as BMD, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. BMD has been found to exhibit various biological and pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities.
作用机制
The mechanism of action of 3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In addition, this compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. Furthermore, this compound has been shown to inhibit the replication of various viruses by targeting different stages of the viral life cycle.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of cellular signaling pathways, inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Furthermore, this compound has been shown to possess low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of 3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is its potent antitumor activity and low toxicity towards normal cells, making it an attractive candidate for cancer therapy. In addition, this compound has been found to possess anti-inflammatory and antiviral properties, which could be useful in the treatment of various inflammatory and viral diseases. However, one of the limitations of this compound is its complex synthesis method, which could hinder its large-scale production and clinical translation.
未来方向
There are several future directions for the research on 3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, including the investigation of its potential therapeutic applications in other disease conditions, such as autoimmune disorders and neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods and analogs of this compound could enhance its therapeutic potential and facilitate its clinical translation. Finally, the elucidation of the molecular mechanisms underlying the biological and pharmacological properties of this compound could provide valuable insights into the development of novel therapeutics.
合成方法
3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione can be synthesized through a multistep process involving the condensation of 2,4-pentanedione with benzylamine, followed by cyclization with methylamine. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and viral infections. In cancer research, this compound has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Furthermore, this compound has been investigated for its antiviral activity against various viruses, including HIV, SARS-CoV, and HCV.
属性
IUPAC Name |
3-benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-7-5-6-10-16(12)14(19)18(15(20)17-16)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLSXFLMAGWSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-carbamoyl-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-methylbutanamide](/img/structure/B7504308.png)

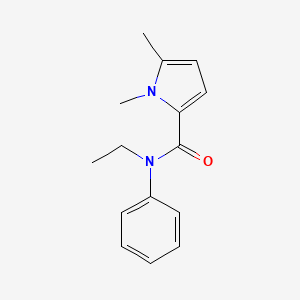
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B7504322.png)
![2-(2-Fluorophenyl)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7504324.png)
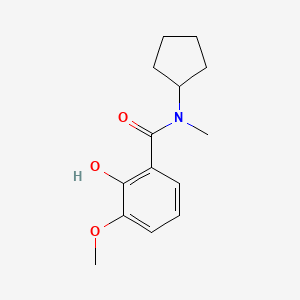
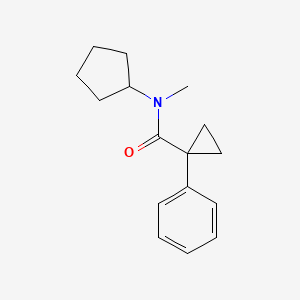
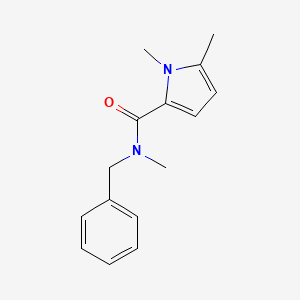
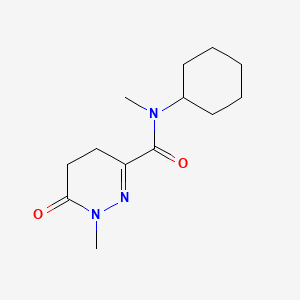

![4-[[1-Benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7504367.png)
